molecular formula C11H12BrN3O2 B15062477 tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate

Cat. No.: B15062477
M. Wt: 298.14 g/mol
InChI Key: RDAJIWZWKOBYGO-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a chemical compound with the molecular formula C11H12BrN3O2 It is a derivative of pyrazolo[4,3-c]pyridine, a heterocyclic compound that contains both nitrogen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate typically involves the reaction of pyrazolo[4,3-c]pyridine with tert-butyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 3-amino-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, while oxidation reactions can produce this compound oxides .

Scientific Research Applications

tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
  • tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

These compounds share similar structural features but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

tert-butyl 3-bromopyrazolo[4,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-4-5-13-6-7(8)9(12)14-15/h4-6H,1-3H3

InChI Key

RDAJIWZWKOBYGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C(=N1)Br

Origin of Product

United States

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